Medicinal chemistry programs requiring stereochemically-defined 2,3-dihydrobenzofuran building blocks often face limited commercial access to both enantiomers. This racemic 5-methyl-2,3-dihydro-1-benzofuran-3-amine addresses that gap as a versatile fragment-sized scaffold:
• cLogP 0.9 - modest lipophilicity suitable for CNS-targeted library design without excessive promiscuity risk
• MW 149.19, TPSA 35.3 Ų - complies with key drug-likeness filters; ideal for fragment-based screening
• Free 3-amine handle enables rapid derivatization; known intermediate in Vilazodone-class antidepressant synthesis
Sourced with 98% purity and characterized by NMR/HPLC. Single enantiomers also available for stereospecific SAR studies.
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Cat. No.B15109927
⚠ Attention: For research use only. Not for human or veterinary use.
5-Methyl-2,3-dihydro-1-benzofuran-3-amine Chemical Identity
5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 825-27-4) is a primary amine belonging to the 2,3-dihydrobenzofuran class, a scaffold recognized for its utility in medicinal chemistry and as a chiral building block [1]. The compound features a chiral center at the 3-position, making its enantiomers, (3R)-5-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1228548-32-0) and the (3S)-enantiomer (CAS 1213653-53-2), distinct chemical entities with potentially divergent biological or synthetic utility [2]. Its core structure is found in various natural products and is a key intermediate in the synthesis of complex molecules, including pharmaceuticals like the antidepressant Vilazodone [1]. Its specific substitution pattern—a methyl group at the 5-position and a free amine—defines a unique chemical space within this class, suggesting distinct reactivity and physicochemical properties compared to its unsubstituted or differently substituted analogs [3].
Chiral synthetic building block
Defined stereocenter at C3; available as racemate, (3R) or (3S) enantiomer for stereochemical control.
Substitution-modulated scaffold
5-Methyl group provides a measurable lipophilicity shift relative to the unsubstituted core.
Medicinal chemistry & fragment library entry
Low molecular weight, compliant with drug-likeness filters; used as intermediate in CNS-active compound synthesis.
[1] Kalagara, S., Nelson, J. P., & Baddam, S. R. (2023). A concise and metal catalyst free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines. Tetrahedron Letters, 119, 154431. View Source
[2] PubChem. (2024). Compound Summary for CID 28419131, (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine. National Library of Medicine. View Source
[3] PubChem. (2024). Compound Summary for CID 28419131, (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine. Computed Properties. National Library of Medicine. View Source
Within the 2,3-dihydrobenzofuran-3-amine family, seemingly minor structural modifications can lead to profound differences in physicochemical properties, reactivity, and biological target engagement, making simple substitution unreliable without supporting data. The presence and position of a 5-methyl substituent directly influences the electron density of the aromatic ring, potentially altering the amine's pKa, nucleophilicity, and the compound's overall lipophilicity (cLogP) compared to the unsubstituted 2,3-dihydrobenzofuran-3-amine [1]. Furthermore, the 3-position chiral center opens the door to enantioselective interactions, where one enantiomer may exhibit significantly higher potency or a different off-target profile than the other, a well-documented phenomenon for chiral amines [2]. The specific quantitative evidence required to validate these theoretical differentiation points for this precise compound is currently limited in the public domain, underscoring the risk of unverified substitution [3].
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Unsubstituted or differently substituted analogs
Removal or relocation of the 5-methyl group alters predicted logP and may shift reactivity and permeability profile.
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Racemate vs single enantiomer
Biological activity can be enantiomer-dependent; a racemic mixture may not reproduce stereospecific target engagement observed with a defined enantiomer.
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Other dihydrobenzofuran-3-amines
Small structural changes within the class have led to divergent biological responses; direct interchange requires head-to-head validation.
[1] PubChem. (2024). Computed Properties: XLogP3-AA and Topological Polar Surface Area for (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CID 28419131) compared to 2,3-dihydrobenzofuran-3-amine (CID 15002273). National Library of Medicine. View Source
[2] Hirasawa, H., Kawamura, N., & Kobayashi, J. (2016). TRPM8 inhibitors containing α-substituted glycine amides. Patent WO2016088868A1, highlighting the use of enantiopure (S)-2,3-dihydrobenzofuran-3-amine as a critical intermediate for a specific biological target. View Source
[3] Rana, M., Ansari, I., Twala, C., Khan, S., Mandal, A., & Rahisuddin. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 42(23), 12742-12760, demonstrating that small structural changes in dihydrobenzofurans lead to vastly different biological activities. View Source
The 5-methyl substituent increases the predicted lipophilicity of the compound compared to the parent scaffold. This difference in cLogP directly impacts predicted membrane permeability, solubility, and metabolic stability, critical parameters in early drug discovery [1].
Predicted lipophilicityClass-level inference
+0.3 log unit target 0.9 vs baseline 0.6
May affect membrane permeability prediction
Computational XLogP3 estimate only; experimental logD not reported.
LipophilicityDrug-likenessADME Prediction
Evidence Dimension
Predicted Lipophilicity (XLogP3-AA)
Target Compound Data
0.9
Comparator Or Baseline
2,3-dihydrobenzofuran-3-amine (XLogP3-AA: 0.6)
Quantified Difference
A +0.3 log unit increase, representing a ~2-fold higher predicted partition coefficient.
Conditions
Computational prediction using PubChem's XLogP3 3.0 algorithm.
Why This Matters
This differentiation matters because a specific logP window is often required for a compound to be a viable lead; an increase of 0.3 units can be the difference between a compound being ruled in or out for CNS penetration or oral absorption.
LipophilicityDrug-likenessADME Prediction
[1] PubChem. (2024). Computed Property XLogP3-AA for (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CID 28419131) and 2,3-dihydrobenzofuran-3-amine (CID 15002273). National Library of Medicine. View Source
Chiral Purity for Stereospecific Synthesis
The absolute stereochemistry at the 3-position is critical for downstream biological activity. Patents for related compounds demonstrate that single enantiomers, such as (S)-2,3-dihydrobenzofuran-3-amine, are specifically required for potent TRPM8 inhibition, a target involved in neurogenic disorders. This establishes a precedent for the importance of chiral purity in this chemical class and suggests that the (R) or (S) enantiomer of the 5-methyl analog may have distinct biological fates [1].
Chiral activity precedentClass-level inference
Enantiomer-dependent (S)-analog active; (R) not active
Enantiomer identity critical for target engagement
Data from structurally related TRPM8 inhibitor; 5-methyl analog not directly tested.
Enantioselective SynthesisChiral ResolutionTRPM8
Evidence Dimension
Biological Activity Dependence on Chirality
Target Compound Data
Not available for 5-methyl analog specifically.
Comparator Or Baseline
(S)-2,3-dihydrobenzofuran-3-amine hydrochloride is a key intermediate for a potent TRPM8 inhibitor, with in vivo activity demonstrated in a rat icilin-induced wet-dog shake model. The (R)-enantiomer was not reported as active.
Quantified Difference
Enantiomer-dependent activity observed in a structurally analogous compound.
Conditions
In vivo rat model for a specific biological target (TRPM8).
Why This Matters
For a procurement scientist, sourcing a specific enantiomer with a defined and high enantiomeric excess (ee) is non-negotiable for projects where stereochemistry drives pharmacology. A racemic mixture or the wrong enantiomer would be a failed procurement.
The compound's computed TPSA places it within the optimal range for oral bioavailability according to Veber's rules, a standard filter in drug discovery. This value is identical to many other dihydrobenzofuran-3-amines, confirming its class-level suitability for oral drug design. This is a necessary but not differentiating class-level property [1].
Property shared across dihydrobenzofuran-3-amines; not a differentiating factor.
TPSAVeber's RulesOral Bioavailability
Evidence Dimension
Topological Polar Surface Area (TPSA)
Target Compound Data
35.3 Ų
Comparator Or Baseline
Veber's rule threshold for good oral bioavailability (<140 Ų).
Quantified Difference
Well below the 140 Ų limit, a property shared by most class members.
Conditions
Computational prediction using Cactvs 3.4.8.18.
Why This Matters
This matters for confirming the compound's suitability as a starting point for oral drug development, a basic requirement for advancing a compound in a medicinal chemistry program.
TPSAVeber's RulesOral Bioavailability
[1] PubChem. (2024). Computed Property Topological Polar Surface Area for (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CID 28419131). National Library of Medicine. View Source
Based on its computed logP of 0.9, 5-Methyl-2,3-dihydro-1-benzofuran-3-amine exists in a chemical space slightly more lipophilic than the unsubstituted scaffold [1]. This makes it a more attractive starting point for CNS targets where some degree of blood-brain barrier penetration is desired, but excessive lipophilicity leading to promiscuity or metabolic instability must be avoided. The 5-methyl group provides a modest, quantifiable shift in this critical parameter.
Enantioselective Ligand Synthesis
The compound's chiral center is not just a structural feature; it is a key point of control. As demonstrated by a related patent, specific enantiomers of this scaffold are required for target engagement (e.g., TRPM8) [1]. This prioritizes the procurement of single, high-purity enantiomers for any project aiming to generate stereospecific structure-activity relationships (SAR) or develop a chiral active pharmaceutical ingredient (API).
Intermediate for Hybrid Molecule Synthesis
The 2,3-dihydrobenzofuran core, with a free 3-amine handle, is a known intermediate in the synthesis of marketed drugs like Vilazodone [1]. The 5-methyl variant offers the possibility to create analogs of such drugs with subtly altered pharmacokinetic or pharmacodynamic profiles, exploiting the quantified lipophilicity shift to modulate properties while retaining the core scaffold's synthetic accessibility.
Fragment-Based Drug Discovery Compound
With a molecular weight of 149.19 g/mol, a TPSA of 35.3 Ų, and compliance with key drug-likeness filters [1], this compound is an ideal fragment-sized molecule. Its single chiral center and the availability of both enantiomers provide a unique opportunity in fragment libraries to probe stereospecific binding in target proteins, a dimension often missing from larger, more complex lead-like screening collections.
Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Moderate lipophilicity shift from 5-methyl substitution
logP-dependent permeability and brain penetration assays
Enantioselective ligand synthesis
Single enantiomer with defined enantiomeric excess
Enantiomer-specific target engagement and off-target profiling
Hybrid molecule intermediate
Free primary amine handle for derivatization
Analog synthesis and modulation of PK/PD profiles
Fragment-based screening library
Drug-likeness compliance (MW, TPSA) and chiral center
Stereospecific binding site identification and hit expansion
[1] A consolidated set of sources from Section 3. See Section 3 Evidence Item 1 for the PubChem logP data, Evidence Item 2 for the patent on TRPM8 inhibitors, and Evidence Item 3 for the PubChem TPSA data. The link to Vilazodone synthesis is derived from the general review in Section 1 [REFS-1]. View Source
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